molecular formula C15H17NO2S B5250268 N-(2-phenylpropyl)benzenesulfonamide

N-(2-phenylpropyl)benzenesulfonamide

Cat. No.: B5250268
M. Wt: 275.4 g/mol
InChI Key: ROHFPGUERRXYLM-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred and cooled in an ice-water bath to control the reaction temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its use as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylsulfonyl)benzenesulfonamide
  • N-fluorobenzenesulfonimide
  • N-butyl-benzenesulfonamide

Uniqueness

N-(2-phenylpropyl)benzenesulfonamide is unique due to its specific structural features, such as the 2-phenylpropyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other benzenesulfonamide derivatives .

Properties

IUPAC Name

N-(2-phenylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13(14-8-4-2-5-9-14)12-16-19(17,18)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFPGUERRXYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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